4-(1H-pyrazol-1-ylmethyl)benzonitrile
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Overview
Description
4-(1H-pyrazol-1-ylmethyl)benzonitrile is an organic compound with the molecular formula C11H9N3. It is characterized by the presence of a pyrazole ring attached to a benzonitrile moiety through a methylene bridge. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrolysis using aqueous acid or base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of amides, carboxylic acids, or esters.
Scientific Research Applications
4-(1H-pyrazol-1-ylmethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-ylmethyl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-1-ylmethyl)benzaldehyde
- 4-(1H-pyrazol-1-ylmethyl)benzoic acid
- 4-(1H-pyrazol-1-ylmethyl)benzamide
Uniqueness
4-(1H-pyrazol-1-ylmethyl)benzonitrile is unique due to the presence of both a pyrazole ring and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in many other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZADNOIMZEBTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429244 |
Source
|
Record name | 4-(1H-pyrazol-1-ylmethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-34-2 |
Source
|
Record name | 4-(1H-pyrazol-1-ylmethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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